molecular formula C15H17N3O B13550710 5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one

5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one

Cat. No.: B13550710
M. Wt: 255.31 g/mol
InChI Key: IHHCWAUAFMCQCX-UHFFFAOYSA-N
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Description

5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring linked to a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one typically involves the reaction of a benzyl-substituted pyrazole with a pyrrolidinone derivative. One common method includes the use of benzyl chloride and pyrazole in the presence of a base such as sodium hydride, followed by the addition of pyrrolidinone under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-pyrazole: Shares the pyrazole ring but lacks the pyrrolidinone structure.

    Pyrrolidin-2-one: Contains the pyrrolidinone structure but lacks the pyrazole ring.

    Benzyl-substituted pyrazoles: Similar in structure but with different substituents on the pyrazole ring.

Uniqueness

5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is unique due to its combined pyrazole and pyrrolidinone structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

5-[(1-benzylpyrazol-4-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C15H17N3O/c19-15-7-6-14(17-15)8-13-9-16-18(11-13)10-12-4-2-1-3-5-12/h1-5,9,11,14H,6-8,10H2,(H,17,19)

InChI Key

IHHCWAUAFMCQCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CC2=CN(N=C2)CC3=CC=CC=C3

Origin of Product

United States

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